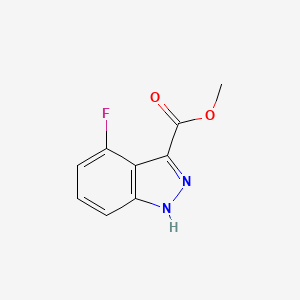

methyl 4-fluoro-1H-indazole-3-carboxylate

Description

Significance of Indazole Scaffold in Chemical Sciences

The indazole ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone in heterocyclic chemistry and drug discovery. google.com This scaffold is valued for its versatile chemical properties and the wide array of biological activities exhibited by its derivatives.

In organic synthesis, the indazole nucleus is an important precursor for creating a variety of other heterocyclic systems. Its ability to undergo substitution at multiple positions allows chemists to generate diverse molecular architectures. The development of new and efficient catalytic methods for synthesizing indazole variants continues to be an active area of research, highlighting its importance to the field.

The indazole scaffold is considered a "privileged scaffold" in medicinal chemistry because its structure is frequently found in molecules with significant therapeutic potential. Indazole-containing compounds have been investigated for a wide range of biological activities. google.com This broad utility has made the indazole core a key component in the design and development of new drug candidates.

Reported Biological Activities of Indazole Derivatives

| Activity | Reference |

|---|---|

| Anti-cancer | |

| Anti-inflammatory | |

| Antifungal | |

| Antibacterial | google.com |

| Anti-HIV | google.com |

Overview of Fluorinated Indazole Derivatives in Chemical Biology

The introduction of fluorine into drug candidates is a widely used strategy in modern medicinal chemistry. Fluorinated heterocycles, including indazole derivatives, often exhibit enhanced biological and pharmacological properties compared to their non-fluorinated counterparts.

The substitution of a hydrogen atom with fluorine can profoundly alter a molecule's properties. Fluorine is the most electronegative element, and its small size allows it to act as a bioisostere for hydrogen. This substitution can influence a molecule's metabolic stability, binding affinity to target proteins, membrane permeability, and acidity (pKa). Specifically, the strong carbon-fluorine bond can block sites of metabolic attack, increasing a drug's half-life. These modifications are critical tools for optimizing lead compounds in drug discovery.

Research Trajectory and Future Perspectives for Methyl 4-fluoro-1H-indazole-3-carboxylate Studies

Direct and extensive research focusing solely on this compound is limited. Its primary role in the scientific landscape appears to be that of a specialized synthetic intermediate. This is a common trajectory for many functionalized heterocyclic compounds, where their value lies in their utility for constructing more elaborate molecules.

The research path for related fluorinated indazole-3-carboxylate derivatives provides insight into the potential applications of this specific compound. For instance, patent literature describes the synthesis of related fluoro-indazole carboxylates as key steps in creating potent agonists for the cannabinoid 1 (CB1) receptor, which are being investigated for therapeutic applications. This suggests that this compound is a valuable precursor for generating novel, biologically active end-products.

Future research will likely focus on utilizing this compound as a starting material to synthesize libraries of new chemical entities. The specific placement of the fluorine atom at the 4-position offers a unique structural motif that can be used to explore and modulate interactions with various biological targets. As the demand for novel therapeutic agents continues, the strategic use of such precisely fluorinated building blocks will remain a critical aspect of medicinal chemistry and drug discovery programs.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-fluoro-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-14-9(13)8-7-5(10)3-2-4-6(7)11-12-8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZHEJHYCVPWEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC2=C1C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Methyl 4 Fluoro 1h Indazole 3 Carboxylate

Established Synthetic Routes for Methyl 4-fluoro-1H-indazole-3-carboxylate

The synthesis of the target compound is primarily approached by first constructing the 4-fluoro-1H-indazole core, followed by the introduction and modification of the carboxylate group at the 3-position. A plausible and documented route begins with a fluorinated aniline derivative, which undergoes cyclization to form the indazole ring system.

A key precursor, 5-bromo-4-fluoro-1H-indazole, can be synthesized from 3-fluoro-2-methylaniline. This process involves a three-step sequence:

Bromination: 3-fluoro-2-methylaniline is first brominated to introduce a bromine atom onto the aromatic ring.

Ring Closure: The resulting intermediate undergoes a ring-closure reaction to form the indazole core.

Deprotection: A final deprotection step yields 5-bromo-4-fluoro-1H-indazole.

Subsequent steps would then be required to introduce the carboxylate group at the 3-position and remove the bromine at the 5-position, followed by esterification to yield the final product.

Nucleophilic Substitution Strategies from Indazole Precursors

While direct nucleophilic substitution to introduce the 4-fluoro group on a pre-formed indazole ring is challenging, nucleophilic substitution is a key strategy for modifying the indazole at the nitrogen positions. This becomes relevant in preventing unwanted side reactions during the synthesis.

The alkylation of the nitrogen atoms of the indazole ring is a well-studied transformation. While not directly applicable to the synthesis of the title compound where the fluorine is on the benzene (B151609) ring, the principles of controlling the regioselectivity of N-alkylation are crucial in the broader context of synthesizing functionalized indazoles. For instance, the synthesis of a similar compound, methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, is achieved through the nucleophilic substitution of the N-H of methyl 1H-indazole-3-carboxylate with 1-(bromomethyl)-4-fluorobenzene. This highlights the reactivity of the indazole nitrogen and the utility of nucleophilic substitution in building more complex indazole derivatives.

The regioselectivity of N-alkylation (N1 versus N2) is highly dependent on the reaction conditions, including the base, solvent, and the nature of the electrophile. Generally, the use of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as tetrahydrofuran (THF) tends to favor the formation of the N1-alkylated product. This is attributed to the formation of a tight ion pair between the indazole anion and the sodium cation, which sterically hinders attack at the N2 position.

The in situ generation of indazole salts is a common and effective method for facilitating N-alkylation reactions. This is typically achieved by treating the indazole with a suitable base to deprotonate the N-H group, forming a more nucleophilic indazole anion.

Common bases used for this purpose include:

Sodium hydride (NaH)

Potassium carbonate (K₂CO₃)

Cesium carbonate (Cs₂CO₃)

The choice of base can influence the regioselectivity of the subsequent alkylation. For example, the use of cesium carbonate has been reported to favor the formation of N1-substituted products in some cases. The indazole salt, once formed in the reaction mixture, readily reacts with an alkylating agent.

Reaction Conditions and Optimization Parameters

The successful synthesis of this compound relies on the careful control and optimization of various reaction parameters at each step of the synthetic sequence.

The choice of solvent is critical in influencing the solubility of reactants, the reaction rate, and in some cases, the regioselectivity of the reaction. For the formation of the indazole ring from a fluorinated aniline precursor, solvents such as toluene are often employed.

In the context of N-alkylation of indazoles, polar aprotic solvents are generally preferred as they can solvate the cation of the base while leaving the anion more reactive. Commonly used solvents include:

Dimethylformamide (DMF): A highly polar aprotic solvent that is effective in dissolving a wide range of organic and inorganic compounds.

Tetrahydrofuran (THF): A less polar aprotic solvent that is often used in conjunction with strong bases like NaH.

Acetonitrile (B52724) (MeCN): Another polar aprotic solvent that can be used for these types of reactions.

Temperature is another crucial parameter that needs to be optimized for each reaction step. The formation of the indazole ring often requires elevated temperatures to facilitate the cyclization reaction. For N-alkylation reactions, the temperature can range from room temperature to elevated temperatures, depending on the reactivity of the electrophile and the desired reaction rate. Careful control of the temperature is necessary to minimize the formation of side products.

| Reaction Step | Typical Solvent(s) | Typical Temperature Range |

| Indazole Ring Formation | Toluene, Acetic Acid | 80-130°C |

| N-Alkylation | DMF, THF, Acetonitrile | 0°C to 80°C |

| Esterification | Methanol | Reflux |

While some steps in the synthesis of this compound may proceed without a catalyst, others can be significantly enhanced by the use of appropriate catalytic systems. For instance, the cyclization to form the indazole ring may be promoted by the use of an acid or a transition metal catalyst.

In the esterification of the corresponding carboxylic acid to the methyl ester (a likely final step), an acid catalyst is typically employed. This is a classic Fischer esterification reaction.

| Catalyst | Application |

| Sulfuric Acid (H₂SO₄) | Esterification |

| p-Toluenesulfonic Acid (TsOH) | Esterification |

The stoichiometry of the reagents is a critical parameter to control for maximizing the yield and minimizing waste. The molar equivalents of each reactant, including the base and any catalysts, need to be carefully optimized for each specific transformation. For example, in N-alkylation reactions, a slight excess of the base and the alkylating agent is often used to ensure complete conversion of the starting indazole.

General Synthetic Approaches for Fluoroindazole Derivatives

The construction of the fluoroindazole core can be achieved through various synthetic routes, often starting from appropriately substituted aniline precursors. For instance, the synthesis of 7-fluoro-1H-indazole has been demonstrated using 2-fluoro-6-methylaniline as the starting material, which undergoes a sequence of reactions including acetylation, cyclization via diazotization, and deprotection. guidechem.com A similar strategy can be envisioned for 4-fluoro isomers, starting from a corresponding 3-fluoro-2-methylaniline derivative. One patented method describes a three-step synthesis of 5-bromo-4-fluoro-1H-indazole starting from 3-fluoro-2-methylaniline, involving bromination, a ring-closure reaction, and subsequent deprotection. google.com These methods establish a general framework for accessing the core fluoroindazole structure before the installation or modification of the carboxylate group.

Chemical Fluorination Techniques

Direct fluorination of a pre-formed indazole ring is a primary strategy for introducing fluorine. These methods are broadly classified into nucleophilic and electrophilic fluorination. tcichemicals.com

Nucleophilic fluorination involves the use of a nucleophilic fluoride source (F⁻) to displace a leaving group, typically via an SN2 mechanism. alfa-chemistry.com This approach is fundamental in organofluorine chemistry. A variety of reagents are available, each with distinct reactivity and handling requirements. tcichemicals.com Common agents include inorganic fluorides like potassium fluoride (KF) and cesium fluoride (CsF), which are cost-effective but can be highly basic. alfa-chemistry.com Organic fluorinating agents such as diethylaminosulfur trifluoride (DAST) are also effective but require careful handling due to their potential toxicity and volatility. tcichemicals.comalfa-chemistry.com

Table 1: Common Nucleophilic Fluorinating Agents

| Reagent Class | Examples | Characteristics |

|---|---|---|

| Inorganic Fluorides | Potassium Fluoride (KF), Cesium Fluoride (CsF) | Cost-effective, highly basic. alfa-chemistry.com |

| Organic Sulfur-Based | Diethylaminosulfur trifluoride (DAST), Deoxy-Fluor | Effective for converting hydroxyl groups, can be volatile and toxic. tcichemicals.comalfa-chemistry.com |

Electrophilic fluorination employs reagents that deliver an electrophilic fluorine atom ("F⁺") to a nucleophilic site, such as an electron-rich aromatic ring or an enolate. alfa-chemistry.com This method has become increasingly popular due to the development of stable, selective, and safer N-F reagents. wikipedia.org These reagents have largely replaced more hazardous alternatives like elemental fluorine. wikipedia.org

A notable application in this area is the direct C-3 fluorination of 2H-indazoles using N-fluorobenzenesulfonimide (NFSI). organic-chemistry.orgorganic-chemistry.org This metal-free reaction proceeds under mild conditions, often using water as a solvent, and demonstrates high regioselectivity for the C-3 position. organic-chemistry.org Mechanistic studies suggest the reaction may proceed through a radical pathway. organic-chemistry.orgorganic-chemistry.org

Table 2: Common Electrophilic N-F Fluorinating Agents

| Reagent Name | Acronym | Characteristics |

|---|---|---|

| Selectfluor | F-TEDA-BF₄ | Highly selective, stable, and widely used. alfa-chemistry.comwikipedia.org |

| N-Fluorobenzenesulfonimide | NFSI | A neutral, stable reagent used for fluorinating a wide range of nucleophiles. organic-chemistry.orgwikipedia.org |

Electrochemical Fluorination Methodologies

Electrochemical fluorination represents an alternative strategy that avoids the need for hazardous chemical fluorinating agents. lew.ro This technique, also known as electrofluorination, uses fluoride-containing electrolytes to introduce fluorine into organic molecules in a controlled, one-step process under safe conditions. lew.roacs.org For heterocyclic compounds, electrochemical methods often employ ionic liquids, such as alkyl ammonium fluoride salts (e.g., Et₃N·nHF or Et₄NF·nHF), which serve as both the electrolyte and the fluorine source. kubikat.org The choice of supporting fluoride salt and solvent is crucial for achieving efficient and selective fluorination. acs.org

Suzuki Coupling for Aromatic Substituent Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, particularly for introducing aryl or heteroaryl substituents onto the indazole core. mdpi.com This palladium-catalyzed reaction is essential for the C-3 functionalization of indazoles, which can produce valuable pharmaceutical precursors. mdpi.comresearchgate.net The reaction typically involves coupling an indazole halide (e.g., 3-iodo-1H-indazole) with an organoboronic acid in the presence of a palladium catalyst and a base. mdpi.com

Research has shown that ferrocene-based palladium complexes, such as PdCl₂(dppf), are highly effective catalysts. mdpi.com The use of ionic liquids like 1-n-butyl-3-methylimidazolium tetrafluoroborate (BMImBF₄) can improve reaction yields and facilitate catalyst recycling. mdpi.com Even unprotected N-H indazoles can undergo Suzuki coupling under mild conditions with appropriate catalyst systems. nih.gov

Table 3: Typical Conditions for Suzuki-Miyaura Coupling of Indazoles

| Component | Examples | Role |

|---|---|---|

| Substrates | 3-Iodo-1H-indazole, Arylboronic acids | Coupling partners to form C-C bond. mdpi.com |

| Catalyst | PdCl₂(dppf), PdCl₂(dtbpf), Palladacycles | Catalyzes the cross-coupling cycle. mdpi.comnih.gov |

| Base | K₃PO₄, Na₂CO₃, K₂CO₃ | Activates the boronic acid. nih.govmdpi.com |

| Solvent | Dioxane/H₂O, Ionic Liquids (BMImBF₄) | Provides the reaction medium; can enhance catalyst stability. mdpi.commdpi.com |

Derivatization and Functionalization Strategies of the Carboxylate Moiety

The methyl carboxylate group at the C-3 position of the indazole ring is a versatile functional handle that allows for a wide range of chemical transformations. This moiety can be readily converted into other functional groups to synthesize a library of derivatives.

A primary transformation is the hydrolysis of the methyl ester to the corresponding indazole-3-carboxylic acid. This carboxylic acid is a key intermediate for synthesizing amides via coupling reactions with various primary or secondary amines. derpharmachemica.com Another common strategy involves the direct alkylation of the indazole N-H proton. For instance, methyl 1H-indazole-3-carboxylate can be N-alkylated using an alkyl halide in the presence of a base like sodium hydride in a solvent such as dimethylformamide (DMF). nih.govprepchem.com This reaction allows for the introduction of diverse substituents at the N-1 position of the indazole ring. nih.govdiva-portal.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-n-butyl-3-methylimidazolium tetrafluoroborate |

| [1,1′-bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) |

| 1,1′-bis(diphenylphosphino)ferrocene-palladium(II)dichloride |

| 2-fluoro-6-methylaniline |

| 3-fluoro-2-methylaniline |

| 3-iodo-1H-indazole |

| 5-bromo-4-fluoro-1H-indazole |

| 7-fluoro-1H-indazole |

| cesium fluoride |

| diethylaminosulfur trifluoride |

| indazole-3-carboxylic acid |

| methyl 1H-indazole-3-carboxylate |

| This compound |

| N-fluorobenzenesulfonimide |

| potassium fluoride |

Conversion to Amides via Amide Coupling Reactions

The transformation of the methyl ester to an amide is a critical step for creating many indazole-based bioactive molecules. While direct aminolysis of the ester is possible, a more common and versatile approach involves a two-step sequence. First, the ester is hydrolyzed to the corresponding carboxylic acid (see section 2.3.2). Subsequently, this carboxylic acid is coupled with a primary or secondary amine using standard peptide coupling reagents.

Commonly employed coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization. These reactions are typically performed in aprotic polar solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM). The general applicability of this method allows for the synthesis of a vast library of N-substituted indazole-3-carboxamides by varying the amine coupling partner.

Ester Hydrolysis to Corresponding Carboxylic Acids

The saponification of this compound to its corresponding carboxylic acid, 4-fluoro-1H-indazole-3-carboxylic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions, for instance, by treating the ester with an alkali metal hydroxide such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of solvents like tetrahydrofuran (THF), methanol, and water. mdpi.com The reaction proceeds to completion, and subsequent acidification with a mineral acid, like hydrochloric acid (HCl), precipitates the carboxylic acid product, which can then be isolated. This carboxylic acid is a key intermediate for amide coupling reactions and other derivatizations. mdpi.com

Formation of Hydrazide Derivatives

The methyl ester of 4-fluoro-1H-indazole-3-carboxylate can be readily converted into its corresponding hydrazide derivative, 4-fluoro-1H-indazole-3-carbohydrazide. This transformation is typically accomplished by reacting the ester with hydrazine hydrate (N₂H₄·H₂O) in a suitable solvent, such as ethanol. The reaction mixture is heated to reflux to drive the reaction to completion. Upon cooling, the hydrazide product often crystallizes from the solution, allowing for straightforward isolation. This hydrazide serves as a valuable intermediate for the synthesis of more complex heterocyclic systems, such as pyrazoles and triazoles, or for creating diacylhydrazine derivatives.

Strategic Modifications of the Indazole Core

Beyond the manipulation of the C3-substituent, the indazole ring itself offers multiple sites for modification, enabling fine-tuning of the molecule's steric and electronic properties.

Regioselective Halogenation and Cross-Coupling Reactions

Strategic functionalization of the indazole core often begins with regioselective halogenation. Halogen atoms, particularly bromine and iodine, serve as versatile handles for introducing further complexity via metal-catalyzed cross-coupling reactions. nih.govchim.it For NH-free indazoles, electrophilic halogenating agents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) are commonly used. chim.it The position of halogenation is directed by the existing substituents on the ring. For instance, in related 4-substituted indazoles, bromination with NBS has been shown to occur regioselectively at the C7 position. nih.gov

Once halogenated, these indazole derivatives can undergo a variety of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is a prominent example, enabling the formation of a carbon-carbon bond between the halogenated indazole and various aryl or heteroaryl boronic acids. mdpi.comnih.gov This strategy is a powerful tool for introducing diverse aromatic substituents onto the indazole scaffold. nih.gov

Table 1: Representative Cross-Coupling Reaction on a Halogenated Indazole

| Indazole Substrate | Coupling Partner | Catalyst/Base | Solvent | Product |

|---|---|---|---|---|

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | PdCl₂(PPh₃)₂ / K₂CO₃ | DMF | N-(7-(4-methoxyphenyl)-1H-indazol-4-yl)-4-methylbenzenesulfonamide |

Introduction of Diverse Aromatic Substituents

As noted, palladium-catalyzed cross-coupling reactions are a primary method for introducing a wide range of aromatic and heteroaromatic substituents onto the indazole core. nih.gov Following regioselective halogenation (e.g., at C7), the Suzuki-Miyaura coupling allows for the installation of phenyl, pyridyl, furan, and other aryl groups, which can be further substituted with various functional groups to modulate the compound's properties. mdpi.comnih.gov This approach provides a modular and efficient route to libraries of C-arylated indazole derivatives.

N1- and N2-Substitution Pattern Control and Isomer Distinction

Alkylation or arylation of the NH-indazole ring can produce two distinct regioisomers: the N1-substituted and the N2-substituted products. nih.gov The ratio of these isomers is highly dependent on the reaction conditions, including the base, solvent, and the nature of the electrophile. nih.govd-nb.info

Generally, N1-substituted indazoles are the thermodynamically more stable isomers, while N2-isomers are often favored under kinetic control. d-nb.infonih.gov For methyl indazole-3-carboxylates, the use of a strong base like sodium hydride (NaH) in a less polar solvent such as tetrahydrofuran (THF) tends to favor the formation of the N1 isomer. nih.govd-nb.info Conversely, using a weaker base like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF can alter this selectivity. The presence of substituents on the benzene portion of the indazole ring also significantly influences the N1/N2 ratio; for instance, an electron-withdrawing group at the C7 position can strongly direct substitution to the N2 position. nih.gov

Distinguishing between the N1 and N2 isomers is crucial and is reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov

¹H-NMR: Key diagnostic signals include the chemical shifts of the indazole ring protons. In N2 isomers, the proton at the C7 position is typically deshielded and appears at a higher frequency (further downfield) compared to the corresponding N1 isomer. nih.gov

¹³C-NMR: The chemical shifts of the carbon atoms in the indazole ring, particularly C3 and C7a, also show characteristic differences between the two isomers. nih.gov

HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) experiment is a powerful 2D NMR technique for unambiguous assignment. For an N1-substituted indazole, a correlation is observed between the protons of the substituent's alpha-carbon and the C7a carbon of the indazole ring. For an N2-substituted isomer, a correlation would instead be seen with the C3 carbon. nih.gov

Table 2: Diagnostic ¹H-NMR Features for N-Alkylated Indazole Isomers

| Isomer Type | Characteristic Proton Signal | Observed Effect |

|---|---|---|

| N1-Substituted | C7-H | Appears at a relatively lower frequency (shielded) |

| N2-Substituted | C7-H | Appears at a relatively higher frequency (deshielded) |

Advanced Synthetic Tactics for Indazole Ring System Construction

Modern organic synthesis has provided a powerful toolkit for the construction of heterocyclic systems like indazole. These advanced tactics often offer improvements in terms of atom economy, step efficiency, and the ability to introduce molecular complexity. The following sections detail specific metal-mediated strategies that have emerged as potent methods for synthesizing the indazole ring.

Palladium-catalyzed C-H amination has become a cornerstone of modern synthetic chemistry for constructing N-heterocycles. This approach involves the direct formation of a C-N bond by activating a typically inert C-H bond, thus avoiding the need for pre-functionalized starting materials. While direct intermolecular C-H amination for the de novo synthesis of the indazole ring is a challenging and evolving area, intramolecular strategies have been successfully employed.

These reactions often proceed through an initial C-H activation to form a palladacycle intermediate, which then undergoes amination. organic-chemistry.orgnih.gov For instance, the synthesis of substituted 3-aminoindazoles has been achieved from 2-bromobenzonitriles through a two-step process involving a palladium-catalyzed arylation of benzophenone hydrazone, followed by an acidic deprotection and cyclization sequence. organic-chemistry.org Another relevant approach is the palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines, which yields 2-aryl-2H-indazoles. organic-chemistry.org More advanced applications include the synthesis of complex fused systems, such as 11H-benzo organic-chemistry.orgchemrxiv.orgimidazo[1,2-a]indoles, via a palladium-catalyzed intramolecular C-H amination involving an oxidative coupling mechanism. nih.gov

These methods highlight the power of palladium catalysis to facilitate the key C-N bond formation required for the pyrazole (B372694) moiety of the indazole system, often under mild conditions and with good functional group tolerance.

Oxidative benzannulation is a powerful strategy wherein a benzene ring is constructed onto an existing heterocycle. In the context of indazole synthesis, this can involve the annulation of a benzene ring onto a pyrazole precursor. A notable example is the Pd(II)-mediated oxidative benzannulation of 1,5-di-substituted pyrazoles with internal alkynes. beilstein-journals.org

In this transformation, the pyrazole acts as the directing group for C-H activation, leading to the formation of a five-membered palladacycle. Subsequent insertion of the alkyne and reductive elimination constructs the new benzene ring, affording a 1,5,6,7-tetrasubstituted 1H-indazole. This method is particularly valuable for accessing highly substituted indazoles that are difficult to prepare using traditional methods. The reaction typically employs an oxidizing agent to regenerate the active Pd(II) catalyst.

Copper catalysis has proven highly effective for constructing the crucial N-N bond of the indazole ring. These methods are attractive due to the low cost and low toxicity of copper compared to other transition metals.

A highly efficient one-pot, three-component synthesis of 2H-indazoles utilizes a copper catalyst to react 2-bromobenzaldehydes, primary amines, and sodium azide. acs.orgnih.govresearchgate.net The copper catalyst is key to facilitating both the C-N and N-N bond formations in a consecutive manner. nih.gov Another powerful approach involves the copper-catalyzed aerobic oxidative C(sp²)–H amination of ketimines, which are readily prepared from o-aminobenzonitriles. acs.org This method uses molecular oxygen as the terminal oxidant, making it an environmentally benign process. The reaction proceeds under mild conditions and tolerates a wide variety of functional groups. acs.org More classical approaches involve the intramolecular N-arylation of ortho-chlorinated arylhydrazones, where a copper(I) catalyst, a base, and a ligand like 1,10-phenanthroline are used to promote the cyclization. beilstein-journals.org

| Starting Material(s) | Catalyst/Reagents | Product Type | Yield Range | Reference |

|---|---|---|---|---|

| 2-Bromobenzaldehydes, Primary Amines, NaN₃ | CuI/TMEDA | 2H-Indazoles | Good to Excellent | researchgate.net |

| o-Aminoaryl N-H Ketimines | Cu(OAc)₂ / O₂ | 1H-Indazoles | Good to Excellent | beilstein-journals.org |

| o-Chlorinated Arylhydrazones | CuI / KOH / 1,10-Phenanthroline | N-Phenyl/N-Thiazolyl-1H-indazoles | 10-70% | beilstein-journals.org |

Transition-metal-catalyzed intramolecular annulation via C-H activation has emerged as a step- and atom-economical strategy for synthesizing indazoles. Rhodium(III) catalysts have been particularly successful in this area. mdpi.com These reactions typically employ a directing group within the substrate to guide the metal catalyst to a specific C-H bond for activation.

One prominent example is the Rh(III)-catalyzed C-H bond addition of azobenzenes to aldehydes. acs.orgnih.gov In this process, the azo group directs the ortho-C-H activation of one of the aryl rings, forming a rhodacycle intermediate. This intermediate then adds across the aldehyde's carbonyl group, and subsequent cyclative capture by the azo nitrogen followed by aromatization yields N-aryl-2H-indazoles. nih.gov This formal [4+1] annulation is highly functional group compatible. acs.org Similar strategies have been developed using other starting materials, such as the reaction between imidates and nitrosobenzenes, catalyzed by a Rh(III)/Cu(II) system, to produce 1H-indazoles. mdpi.com

| Substrates | Catalyst System | Product | Key Feature | Reference |

|---|---|---|---|---|

| Azobenzenes and Aldehydes | [CpRhCl₂]₂ / AgSbF₆ | N-Aryl-2H-indazoles | Formal [4+1] annulation | acs.orgnih.gov |

| Ethyl Benzimidates and Nitrosobenzenes | Rh(III) / Cu(II) | 1H-Indazoles | Sequential C-H activation and cascade annulation | mdpi.com |

| Azoxy Compounds and Diazoesters | [CpRhCl₂]₂ / AgSbF₆ | 3-Acyl-2H-indazoles | Tandem C-H alkylation/decarboxylative cyclization | mdpi.com |

A novel and efficient route to 1H-indazoles involves a silver(I)-mediated intramolecular oxidative C–H amination. nih.govnih.gov This method is particularly effective for synthesizing 3-substituted indazoles, which can be challenging to access via other C-H amination techniques. acs.orgfigshare.com The reaction is typically performed with a stoichiometric amount of a silver(I) salt, such as silver(I) oxide (Ag₂O) or silver(I) carbonate (Ag₂CO₃), at elevated temperatures.

Mechanistic studies suggest that the reaction proceeds via a single electron transfer (SET) from the substrate to the Ag(I) oxidant. nih.govacs.org This generates a nitrogen-centered radical intermediate, which then undergoes a radical cyclization onto the nearby aromatic ring to form the indazole system. acs.org This methodology has been shown to tolerate a wide array of functional groups at the 3-position, including esters, amides, ketones, and even trifluoromethyl groups, making it a versatile tool for medicinal chemistry applications. nih.govacs.org

| Substituent at 3-Position | Silver(I) Oxidant | Yield | Reference |

|---|---|---|---|

| -CO₂Me (Ester) | Ag₂O | Excellent | nih.govacs.org |

| -C(O)Ph (Ketone) | Ag₂O | Good | acs.org |

| -CF₃ | Ag₂CO₃ | Good | acs.org |

| -C(O)NHMe (Amide) | Ag₂O | Excellent | nih.govacs.org |

| Aryl groups | Ag₂O | Good | acs.org |

Skeletal editing has recently emerged as a powerful strategy for transforming one heterocyclic core into another, enabling rapid diversification of complex molecules at a late stage. nih.govresearchgate.net One such transformation is the conversion of indoles into indazoles, which constitutes a formal C-to-N atom swap at the C2 position of the indole. chemrxiv.orgnih.gov

This process typically involves an oxidative cleavage of the indole's pyrrole ring, often mediated by radical aminonitrosylation or cycloaddition with singlet oxygen, to generate a ring-opened oxime intermediate. chemrxiv.org This intermediate can then be induced to undergo a ring-closing reaction to form the pyrazole ring of the indazole system. nih.gov This strategy fundamentally reshapes the molecular backbone and provides a non-traditional route to the indazole scaffold from readily available indole precursors. chemrxiv.org The reactivity of the indazole core itself has also been explored; for example, silver-catalyzed carbene insertion can induce a dearomative skeletal rearrangement of indazoles into 1,2-dihydroquinazolines. thieme-connect.com These rearrangement strategies significantly expand the toolbox for accessing novel indazole structures and their isomers. nih.govresearchgate.net

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis Methods

Spectroscopic techniques are fundamental to the elucidation of the structure of organic compounds. For a molecule like methyl 4-fluoro-1H-indazole-3-carboxylate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be employed to confirm its identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum for this compound would be expected to show distinct signals for the aromatic protons, the N-H proton of the indazole ring, and the methyl ester protons. The aromatic region would display complex splitting patterns due to the fluorine substituent and the adjacent protons on the benzene (B151609) ring. The chemical shift and coupling constants of these aromatic protons would be crucial in confirming the 4-fluoro substitution pattern. The N-H proton would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration. The methyl protons of the ester group would be expected to appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. It would show distinct signals for each of the nine carbon atoms in the molecule. The carbon atoms attached to the fluorine and the carbonyl group of the ester would have characteristic chemical shifts. The fluorine atom would also introduce C-F coupling, which would be observable for the carbon directly attached to it and, to a lesser extent, for adjacent carbons.

Expected ¹H and ¹³C NMR Data (Hypothetical) No experimental data was found in the performed search.

3.1.2. Infrared (IR) SpectroscopyIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3300-3400 cm⁻¹ would be indicative of the N-H stretching vibration of the indazole ring. A strong absorption band around 1700-1730 cm⁻¹ would correspond to the C=O stretching of the methyl ester. The C-F stretching vibration would likely appear in the region of 1000-1100 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

Expected IR Absorption Bands (Hypothetical) No experimental data was found in the performed search.

3.1.3. Mass Spectrometry (MS) Techniques (LCMS, HRMS)Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition.

LCMS: Liquid Chromatography-Mass Spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would be expected to show a molecular ion peak [M+H]⁺ corresponding to the molecular formula C₉H₇FN₂O₂ (molecular weight: 194.16 g/mol ).

HRMS: High-Resolution Mass Spectrometry would provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. For C₉H₇FN₂O₂, the exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula.

Expected Mass Spectrometry Data (Hypothetical) No experimental data was found in the performed search.

3.2. Solid-State Structural CharacterizationSolid-State Structural Characterization

X-ray Diffraction Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a single crystal of this compound would be required.

Analysis of Molecular Conformation and Planarity

The crystal structure would reveal the planarity of the indazole ring system. It is expected that the fused benzene and pyrazole (B372694) rings would be largely planar. The analysis would also provide precise bond lengths, bond angles, and torsion angles. The orientation of the methyl ester group relative to the indazole ring could be determined, which is important for understanding steric and electronic effects within the molecule. Intermolecular interactions, such as hydrogen bonding involving the N-H group and the carbonyl oxygen, would also be elucidated, providing insight into the crystal packing.

No crystallographic data for this compound was found in the performed search.

Investigation of Intermolecular Interactions in Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of indazole derivatives is significantly influenced by a network of non-covalent intermolecular interactions. For this compound, the key interactions governing its solid-state architecture would be hydrogen bonding and π-π stacking.

The indazole ring contains both a hydrogen bond donor (the N-H group) and acceptor sites (the nitrogen atoms). This facilitates the formation of robust hydrogen bonds, often leading to the creation of dimers, chains, or more complex supramolecular assemblies. The presence of the fluorine atom at the C4 position can introduce additional, weaker C-H···F hydrogen bonds. Furthermore, the carboxylate group offers another strong hydrogen bond acceptor site (the carbonyl oxygen).

While specific crystallographic data for this compound is not publicly available, studies on analogous structures, such as methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, reveal the presence of weak C-H···N and C-H···O hydrogen bonds, as well as C-H···π interactions, which collectively stabilize the crystal packing. It is highly probable that this compound would exhibit a similar, rich network of such non-covalent interactions.

Table 1: Plausible Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Probable Role in Crystal Packing |

| Hydrogen Bonding | N-H (indazole) | N (indazole), O (carboxylate) | Formation of primary structural motifs (e.g., dimers, chains) |

| Hydrogen Bonding | C-H (aromatic/methyl) | F, O (carboxylate) | Secondary stabilization of the crystal lattice |

| π-π Stacking | Indazole Ring | Indazole Ring | Contributes to the overall packing efficiency and stability |

Chromatographic Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions. For a compound like this compound, both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) would be standard methods.

Thin-Layer Chromatography (TLC) is a rapid and cost-effective technique often used for real-time reaction monitoring. sigmaaldrich.com A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel), which is then developed in an appropriate solvent system. The separation of the starting materials, intermediates, and the final product allows for a quick assessment of the reaction's progress. Visualization can be achieved under UV light, or by using a staining reagent if the compounds are not UV-active. labinsights.nl

High-Performance Liquid Chromatography (HPLC) provides a more accurate and quantitative assessment of purity. A reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol). The compound would be detected using a UV detector, set to a wavelength where the indazole chromophore absorbs strongly. By analyzing the area of the peak corresponding to the product, its purity can be determined with high precision. While specific HPLC parameters for this compound are not documented in available literature, a general method can be proposed.

Table 2: Representative Chromatographic Conditions for the Analysis of Indazole Derivatives

| Parameter | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Silica gel 60 F254 | C18 column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Ethyl acetate/Hexane mixtures | Acetonitrile/Water or Methanol/Water gradient |

| Detection | UV light (254 nm) | UV Detector (e.g., at 254 nm or 280 nm) |

| Application | Rapid reaction monitoring, qualitative purity check | Quantitative purity analysis, impurity profiling |

Computational and Theoretical Investigations of Methyl 4 Fluoro 1h Indazole 3 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of a molecule at the electronic level. These methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional structure of a molecule, known as its optimized geometry. The process involves calculating the molecule's electron density to find the lowest energy conformation. This ground-state geometry provides critical data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties. For methyl 4-fluoro-1H-indazole-3-carboxylate, DFT calculations would reveal the precise spatial arrangement of the fluoro, carboxylate, and indazole moieties.

Illustrative Data from a DFT Geometry Optimization:

Below is a hypothetical table representing the type of data obtained from a DFT calculation for the purpose of illustration.

| Parameter | Atoms Involved | Calculated Value |

| Bond Lengths (Å) | ||

| C4-F | 1.35 | |

| C3-C(O)O | 1.48 | |

| O=C | 1.21 | |

| O-CH3 | 1.34 | |

| Bond Angles (°) | ||

| F-C4-C5 | 118.5 | |

| N2-C3-C(O)O | 121.0 | |

| Dihedral Angles (°) | ||

| N2-C3-C(O)-O | 178.0 |

Note: The values in this table are illustrative and not from a published study on this specific molecule.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe a molecule's chemical reactivity and electronic transitions. wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, relating to the molecule's nucleophilicity. youtube.comyoutube.com The LUMO is the innermost empty orbital and acts as an electron acceptor, indicating its electrophilicity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily polarized. malayajournal.org

Hypothetical Frontier Molecular Orbital Energies:

| Parameter | Energy (eV) | Interpretation |

| HOMO | -6.8 | Energy level of the highest energy electrons; relates to electron-donating ability. |

| LUMO | -1.5 | Energy level of the lowest energy empty orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.3 | A larger gap suggests higher kinetic stability and lower chemical reactivity. malayajournal.org |

Note: The values in this table are hypothetical and serve to illustrate the concept.

Illustrative Mulliken Atomic Charges:

| Atom | Hypothetical Charge (a.u.) |

| F (on C4) | -0.35 |

| O (carbonyl) | -0.52 |

| O (ester) | -0.48 |

| N1 (pyrrole-type) | -0.15 |

| N2 (pyridine-type) | -0.25 |

Note: The values in this table are for illustrative purposes and are not derived from actual calculations on this molecule.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule's surface. researchgate.net It is used to predict how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. nih.gov The map uses a color scale where:

Red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack.

Blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack.

Green and Yellow represent areas with neutral or intermediate potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the carboxylate group and the fluorine atom, highlighting them as sites for hydrogen bonding and electrophilic interaction. Positive potential (blue) would likely be concentrated around the N-H proton of the indazole ring.

Molecular Modeling and Docking Studies

Molecular docking is a computational simulation that predicts the preferred binding mode of a small molecule (ligand) to a macromolecular target, such as a protein or enzyme. This technique is instrumental in drug discovery for screening potential therapeutic agents and understanding their mechanism of action.

The process involves placing the ligand into the binding site of a protein and calculating a "docking score," which estimates the binding affinity. A lower (more negative) score typically indicates a more favorable binding interaction. For this compound, docking studies could be performed against various protein targets to explore its potential biological activities. The results would provide insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.

Computational Predictions of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Computational Perspective Only)

The assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, and computational, or in silico, methods are frequently used for early-stage prediction. researchgate.netmdpi.comnih.govnih.gov These predictive models are built on large datasets of experimentally determined properties and use various algorithms to estimate the ADME profile of a novel compound based on its chemical structure.

For this compound, a full in silico ADME profile would be generated using a variety of predictive models. These models analyze physicochemical properties such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors, which are all influential in determining a compound's ADME characteristics.

Absorption: Gastrointestinal (GI) absorption is a key parameter for orally administered drugs. Computational models predict this based on factors like lipophilicity and polarity. A compound with balanced lipophilicity and a moderate TPSA is generally predicted to have good oral absorption.

Distribution: The distribution of a drug throughout the body is influenced by its ability to cross biological membranes and bind to plasma proteins. The blood-brain barrier (BBB) is a particularly important consideration for CNS-active drugs. Computational models can predict BBB penetration based on molecular size, polarity, and the presence of specific functional groups. Plasma protein binding is also predictable and is largely influenced by lipophilicity.

Metabolism: In silico tools can predict the likely sites of metabolism on a molecule by identifying functional groups that are susceptible to enzymatic modification by cytochrome P450 (CYP) enzymes. For this compound, the methyl ester is a likely site for hydrolysis. The aromatic ring could also be a site for oxidation.

Excretion: The route and rate of excretion are harder to predict computationally but are generally related to the compound's water solubility and metabolic profile. More water-soluble metabolites are more readily excreted by the kidneys.

Several established computational models and rules-of-thumb, such as Lipinski's Rule of Five, are used to provide a general assessment of a compound's "drug-likeness". These rules are based on the observation that most orally active drugs fall within a certain range of physicochemical properties.

Table 2: Computationally Predicted ADME Properties for a Representative Indazole Derivative

| ADME Parameter | Predicted Value/Classification | Influencing Factors |

| Absorption | ||

| Gastrointestinal Absorption | High | Lipophilicity, TPSA |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Moderate to High | Lipophilicity, Molecular Weight, Polar Surface Area |

| Plasma Protein Binding | High | Lipophilicity |

| Metabolism | ||

| Primary Metabolic Sites | Ester hydrolysis, Aromatic hydroxylation | Presence of ester and aromatic functionalities |

| CYP450 Inhibition | Potential for inhibition of specific isoforms | Specific structural motifs |

| Excretion | ||

| Primary Route | Renal (after metabolism) | Increased polarity of metabolites |

| Drug-Likeness | ||

| Lipinski's Rule of Five | 0 violations (likely) | MW < 500, logP < 5, H-bond donors < 5, H-bond acceptors < 10 |

It is important to note that these are generalized predictions based on the structural class of the compound. The actual ADME properties of this compound would need to be confirmed through experimental studies.

Structure Activity Relationship Sar Studies and Mechanistic Investigations

Design Principles for Modulating Molecular Interactions

The design of potent and selective ligands often hinges on understanding how specific atomic substitutions and functional group modifications affect a molecule's interaction with its target protein. For the indazole scaffold, the fluorine atom and the group at the 3-position are critical modulators of activity.

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeation, and binding affinity. nih.gov The position of the fluorine atom on the indazole ring is crucial and can significantly alter a compound's biological activity.

The electron-withdrawing nature of fluorine can modulate the acidity (pKa) of the indazole N-H group, influence hydrogen bonding, and create favorable orthogonal multipolar interactions with protein residues. nih.govmdpi.com Specifically, the 4-position fluorine on the indazole ring can affect the electronic nature of the aromatic system, potentially enhancing π-π stacking interactions with aromatic amino acid residues like phenylalanine in a binding pocket. ossila.comresearchgate.net

While direct SAR studies comparing the 4-fluoro position to other positions on methyl 1H-indazole-3-carboxylate are not extensively documented, research on analogous structures provides insight. For instance, in a series of trisubstituted isoxazoles, the introduction of an ortho-fluoro substituent was found to cause an unfavorable conformation to accommodate the atom while maintaining hydrogen bonds, leading to a slight decrease in potency. dundee.ac.uk Conversely, studies on other classes of compounds have shown that strategic placement of fluorine can increase binding affinity by 20- to 40-fold compared to non-fluorinated analogues by enabling favorable interactions with protein side chains. nih.gov This highlights the context-dependent impact of fluorine substitution, where its position relative to other key interacting moieties determines its effect on binding affinity.

The methyl carboxylate group at the 3-position of the indazole ring is a key point for molecular recognition and a common site for modification to alter biological activity. The planarity of the ester moiety with the indazole ring suggests electronic conjugation, which can be important for ligand binding. nih.gov

Modification of this group from a methyl ester to a carboxamide has been shown to produce potent biological activity. In a series of indazole-3-carboxamides, the specific "reversed" amide linker (-CO-NH-Ar) was found to be critical for potent inhibition of Calcium-Release Activated Calcium (CRAC) channels. nih.govnih.gov The corresponding "forward" amide isomer was inactive, demonstrating that the precise orientation of the hydrogen bond donor and acceptor atoms at this position is crucial for molecular recognition and subsequent biological effect. nih.gov

This critical role of the 3-position is further underscored in the development of synthetic cannabinoids derived from methyl 1H-indazole-3-carboxylate. The ester is often hydrolyzed and converted to a carboxamide linked to various groups, as seen in compounds like AB-FUBINACA. researchgate.netdiva-portal.org These modifications are designed to optimize interactions with the cannabinoid receptors, indicating that while the methyl ester serves as a valuable synthetic handle, its conversion to other functional groups is a key step in achieving high-affinity receptor binding.

Mechanistic Studies of Molecular Target Interactions (In Vitro and Theoretical)

Derivatives of the methyl 4-fluoro-1H-indazole-3-carboxylate scaffold interact with a range of biological targets, including kinases and G-protein coupled receptors. Mechanistic studies have begun to unravel the pathways through which these interactions lead to cellular effects.

The indazole core is a recognized scaffold for the development of kinase inhibitors. While specific data for this compound is limited, related indazole derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). nih.govnih.gov Structure-guided design has led to indazole-based compounds that inhibit FGFR1 with nanomolar potency (IC50 = 3.3 nM for the optimized compound 9u). nih.gov Docking studies for these inhibitors suggest that the indazole scaffold acts as a hinge-binder within the ATP-binding site of the kinase. The N1 and N2 atoms of the pyrazole (B372694) portion of the indazole ring typically form key hydrogen bonds with backbone residues in the hinge region of the kinase, a common binding motif for this class of inhibitors.

This compound is a well-known intermediate in the synthesis of potent synthetic cannabinoids that act as agonists of the cannabinoid type 1 (CB1) receptor. nih.govcaymanchem.com Derivatives such as AB-FUBINACA, which feature a carboxamide linkage at the 3-position and a 4-fluorobenzyl group at the N1 position, are potent CB1 receptor modulators. researchgate.net In vitro competition binding assays on related fluorinated synthetic cannabinoids have demonstrated their nanomolar affinity for both human and mouse CB1 and CB2 receptors. researchgate.net The indazole core serves as a bioisostere for the pyran ring of THC, while the modifications at the N1 and C3 positions are crucial for establishing high-affinity interactions within the binding pocket of the cannabinoid receptors.

| Compound | Target Receptor | Reported Activity |

|---|---|---|

| AB-FUBINACA | CB1 Receptor | Potent Modulator researchgate.net |

| Indazole-based NBD Probe 36 | CB1 Receptor | Binding Affinity (Ki) = 1174 nM nih.gov |

| Fluorinated Synthetic Cannabinoids (General) | CB1 and CB2 Receptors | Nanomolar Affinity researchgate.net |

The biological effects of indazole derivatives extend to the modulation of fundamental cellular processes. As previously mentioned, indazole-3-carboxamides have been identified as potent blockers of CRAC channels, thereby inhibiting calcium influx. nih.govnih.gov Since intracellular calcium signaling is a critical regulator of numerous cellular functions, including apoptosis, this mechanism represents a significant pathway for the biological activity of these compounds. nih.gov Prolonged elevation of cytosolic calcium is a known trigger for the intrinsic (mitochondrial) pathway of apoptosis. nih.gov

In addition to calcium modulation, other indazole-based compounds have demonstrated direct effects on cell viability and proliferation. For example, a series of indazol-pyrimidine hybrids were evaluated for their cytotoxic effects against several human cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (Caco-2) cancer. mdpi.com Several of these compounds exhibited potent anti-proliferative activity, with IC50 values in the low micromolar range, outperforming the reference drug Staurosporine. mdpi.com These findings suggest that the indazole scaffold can be incorporated into molecules that perturb the cell cycle or induce apoptosis, leading to cytotoxic effects in cancer cells.

| Compound Class | Cellular Mechanism | Effect | IC50 Values |

|---|---|---|---|

| Indazole-3-carboxamides (e.g., 12d) | CRAC Channel Blockade | Inhibition of Calcium Influx nih.govnih.gov | Sub-µM nih.gov |

| Indazol-pyrimidine hybrid (5f) | Cytotoxicity | Anti-proliferative mdpi.com | 1.858 µM (MCF-7), 3.628 µM (A549), 1.056 µM (Caco-2) mdpi.com |

| Indazol-pyrimidine hybrid (4b) | Cytotoxicity | Anti-proliferative mdpi.com | 0.827 µM (Caco-2) mdpi.com |

Scaffold Hopping as a Strategy for SAR Exploration

Scaffold hopping is a powerful lead optimization technique that involves modifying the central core of a molecule to generate novel chemotypes with potentially improved properties. This strategy is particularly valuable for navigating intellectual property landscapes and overcoming liabilities associated with an existing chemical series. nih.gov In the context of the indazole-3-carboxylate scaffold, this approach has been successfully employed to transition from related heterocyclic systems, such as indoles, thereby transforming the biological activity profile of the lead compounds. nih.gov

A prominent example of scaffold hopping for lead optimization involves the transformation of an indole-2-carboxylic acid scaffold to an indazole-3-carboxylic acid framework. nih.gov This specific bioisosteric replacement has been instrumental in converting inhibitors selective for one biological target into dual-acting agents. For instance, researchers have successfully transformed MCL-1 (Myeloid cell leukemia 1) selective inhibitors into dual MCL-1/BCL-2 (B-cell lymphoma 2) inhibitors by replacing the indole core with an indazole ring. nih.gov

The rationale for this transformation lies in the ability of the indazole scaffold to maintain the critical spatial relationship between key binding groups while altering the electronic and physicochemical properties of the molecule. nih.gov While the indole core was effective for MCL-1 inhibition, the switch to an indazole core yielded compounds with potent, single-digit micromolar inhibition of BCL-2 as well. nih.gov This strategic hop was crucial because the upregulation of MCL-1 is a primary reason for resistance to BCL-2 selective inhibitors, suggesting that a dual inhibitor could be a more effective anti-cancer agent. nih.gov

Further SAR exploration on the new indazole-3-carboxylic acid lead involved elaborating the carboxylic acid into acylsulfonamides. This modification was designed to occupy more of the hydrophobic BH3-binding groove of the target proteins, probing into a region known as the p4 pocket and resulting in improved inhibition of both MCL-1 and BCL-2. nih.gov

| Compound Scaffold | Core Structure | Target(s) | Significance of Transformation |

|---|---|---|---|

| Indole Lead | Indole-2-carboxylic acid | MCL-1 (selective) | Starting point for optimization; established key pharmacophoric elements. nih.gov |

| Indazole Analog | Indazole-3-carboxylic acid | MCL-1 and BCL-2 (dual) | Scaffold hop introduced BCL-2 inhibition, creating a dual-acting agent. nih.gov |

| Optimized Indazole | Indazole-3-acylsulfonamide | MCL-1 and BCL-2 (improved dual) | Elaboration of the core improved binding affinity for both targets. nih.gov |

Further expanding SAR exploration from the indazole core, medicinal chemists have investigated related fused pyrazole systems. Fused pyrazoles, which include structures like pyrazolopyridines and pyrazolopyrimidines, represent another class of heterocyclic scaffolds that share structural similarities with indazoles and have demonstrated a wide range of biological activities. nih.govmdpi.com This exploration helps in understanding the importance of the bicyclic ring system and the orientation of substituents for biological activity.

In studies targeting the calcium-release activated calcium (CRAC) channel, a series of indazole-3-carboxamides were compared against pyrazoles fused to 5-, 6-, or 7-membered saturated carbon rings, all containing the same 3-carboxamide linker. nih.gov This comparative analysis revealed critical SAR insights. For example, while an indazole derivative with a 3,5-difluoro-4-pyridyl substituent was only weakly active, the corresponding 5- and 6-fused pyrazole analogs were highly potent blockers of Ca2+ influx, with one of the most active compounds having an IC50 of 0.65 µM. nih.gov

Conversely, for other substituents like the 3-fluoro-4-pyridyl group, both the indazole and the fused pyrazole systems afforded highly potent inhibitors. nih.gov This indicates that the acceptability of the core scaffold can be highly dependent on the nature of the peripheral substituents. The exploration of these fused pyrazole systems helps to define the spatial and electronic requirements of the binding pocket more clearly, guiding the design of more potent and selective modulators. nih.gov

| Core Scaffold | Aryl (Ar) Moiety | Biological Activity (CRAC Channel Inhibition) |

|---|---|---|

| Indazole-3-carboxamide | 3,5-difluoro-4-pyridyl | Weakly active (46% inhibition at 30 µM) nih.gov |

| 5-Fused Pyrazole-3-carboxamide | 3,5-difluoro-4-pyridyl | Highly active (IC50 = 0.65 µM) nih.gov |

| 6-Fused Pyrazole-3-carboxamide | 3,5-difluoro-4-pyridyl | Highly active nih.gov |

| Indazole-3-carboxamide | 3-fluoro-4-pyridyl | Highly potent (IC50 = 0.67 µM) nih.gov |

| 5-Fused Pyrazole-3-carboxamide | 3-fluoro-4-pyridyl | Highly potent nih.gov |

| 6-Fused Pyrazole-3-carboxamide | 3-fluoro-4-pyridyl | Highly potent nih.gov |

Applications in Chemical Biology and Advanced Materials Research

Role as Chemical Probes and Research Tools

The functionalized indazole core of methyl 4-fluoro-1H-indazole-3-carboxylate makes it an important starting material for the synthesis of more complex molecules used to investigate biological systems.

Synthesis of Mechanistic Probes for Biological Systems

While specific mechanistic probes derived directly from this compound are not detailed in available research, the indazole-3-carboxylate scaffold is a common starting point for creating such tools. These probes are designed to interact with specific biological targets to elucidate their function and mechanism of action. The fluorine atom in the 4-position can be a critical feature for enhancing the probe's specificity and metabolic stability.

Intermediate in the Development of Compound Libraries for Screening

This compound serves as a key intermediate in the synthesis of diverse compound libraries. These libraries, containing numerous structurally related compounds, are essential for high-throughput screening to identify new drug candidates and bioactive molecules. The indazole core provides a rigid framework that can be systematically modified at various positions to explore the structure-activity relationships of the resulting compounds.

For instance, the related compound, methyl 1H-indazole-3-carboxylate, is a well-established starting material for creating libraries of synthetic cannabinoids. nih.gov The synthesis often involves nucleophilic substitution at the N-H position of the indazole ring. nih.gov This general synthetic route can be applied to this compound to generate a focused library of fluorinated indazole derivatives for screening against various biological targets.

Utility in Positron Emission Tomography (PET) Tracer Development

The presence of a fluorine atom in this compound makes it a potential precursor for the development of 18F-labeled Positron Emission Tomography (PET) tracers. PET is a powerful in vivo imaging technique that utilizes radiotracers to visualize and quantify biological processes. The development of novel PET tracers is crucial for advancing our understanding of diseases and for drug development.

While there is no specific literature detailing the use of this compound for this purpose, the general strategy involves incorporating the positron-emitting isotope 18F into a molecule with high affinity and selectivity for a specific biological target. The fluorinated indazole structure could serve as a scaffold for developing new PET tracers for neuroimaging and other applications.

Application as Analytical Reference Standards in Forensic Toxicology

A significant application of derivatives of this compound is their use as analytical reference standards in forensic toxicology. For example, methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, a closely related compound, is recognized as an intermediate in the synthesis of synthetic cannabinoids. nih.gov As such, it and similar compounds are used as reference materials to identify and quantify illicit substances in forensic samples. caymanchem.com These standards are crucial for the accuracy and reliability of forensic laboratory testing.

Table 1: Forensic Application Data

| Compound | Application |

|---|

Applications in Materials Science

The unique electronic properties of fluorinated aromatic compounds suggest potential applications for this compound in the field of materials science.

Role in Semiconductor Research

While specific research on the use of this compound in semiconductor research is not currently available, the introduction of fluorine atoms into organic molecules is a known strategy for modifying their electronic properties. Fluorination can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can be beneficial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The indazole core also provides a planar, aromatic system that can facilitate intermolecular electronic coupling, a desirable property for charge transport in semiconductor materials. Further research is needed to explore the potential of this specific compound in semiconductor applications.

Development of Organic Dyes and Solar Cell Components

The indazole nucleus, a bicyclic aromatic heterocycle, serves as a foundational scaffold in the development of various functional organic molecules, including dyes. While specific research on this compound as a component in organic dyes or solar cells is not extensively documented in current literature, the general structure of indazole has been historically utilized in the synthesis of azo dyes. These dyes are of technical importance for coloring fibers, particularly those based on polymers or copolymers of acrylonitrile, yielding strong yellow, orange, or scarlet shades with good fastness properties google.com.

Investigations as Corrosion Inhibitors

The investigation of indazole derivatives as corrosion inhibitors has yielded significant and promising results, particularly for protecting metals in acidic environments. These compounds function by adsorbing onto the metal surface, forming a protective film that blocks active sites and impedes the corrosive process. researchgate.netnih.gov. The effectiveness of these inhibitors is attributed to the presence of heteroatoms (N, O) and aromatic rings in their structure, which facilitate adsorption onto the metal surface researchgate.netmdpi.com.

Research has demonstrated that various substituted indazoles are effective for inhibiting the corrosion of carbon steel, C38 steel, and copper in hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) solutions mdpi.comcarta-evidence.orgacs.org. The inhibition mechanism is often described by the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal surface through a combination of physical and chemical adsorption carta-evidence.orgacs.orgacs.org.

Notably, a study on halogen-substituted indazoles revealed that 4-fluoro-1H-indazole acts as a corrosion inhibitor for copper in neutral chloride solutions researchgate.net. The inhibition efficiency of these halogenated indazoles was found to increase in the order of fluoroindazole < bromoindazole < chloroindazole researchgate.net. The presence of different functional groups on the indazole ring significantly influences the inhibition efficiency. For instance, studies on 5-aminoindazole (AIA) and 5-nitroindazole (NIA) showed that the electron-donating amino group in AIA resulted in better inhibition performance for carbon steel in HCl compared to the electron-withdrawing nitro group in NIA mdpi.com. Similarly, 5-Methoxy-indazole (MIA) and Methyl 1H-indazole-5-carboxylate (MIC) have been shown to be excellent corrosion inhibitors for copper in H₂SO₄, with MIA reaching an efficiency of up to 91.04% acs.orgacs.orgnih.gov.

The effectiveness of these compounds is typically evaluated using electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS). These studies consistently show that as the concentration of the indazole derivative inhibitor increases, the corrosion rate decreases while the charge transfer resistance increases, confirming the formation of a protective surface layer carta-evidence.orgresearch-nexus.net.

The table below summarizes the research findings on the corrosion inhibition efficiency of various indazole derivatives on different metals.

| Indazole Derivative | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) |

|---|---|---|---|

| 2-methyl-6-nitro-2H-indazole | C38 Steel | 1 M HCl | 96.49 |

| 1-ethyl-6-nitro-3a,7a-dihydro-1H-indazole | C38 Steel | 1 M HCl | 94.73 |

| 13-(4-chlorophenyl)-3,3-dimethyl-3,4-dihydro-1H-indazolo[1,2-b]phthalazine-1,6,11(2H,13H)-trione | Brass | HCl | 90.00 |

| 5-Methoxy-indazole (MIA) | Copper | H₂SO₄ | 91.04 |

| 5-aminoindazole (AIA) | Carbon Steel | 1 M HCl | >90.00 (at 2 mM) |

| 4-chloro-1H-indazole | Copper | Neutral Chloride | ~99.00 |

Q & A

Q. What experimental designs optimize reaction scalability while minimizing hazardous byproducts?

- Flow chemistry : Continuous-flow reactors reduce reaction time from 5 hours (batch) to 20 minutes, with 90% yield .

- Green chemistry metrics : E-factor improved from 12.5 (batch) to 3.2 (flow) by recycling solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.